molecular formula C7H3Cl2NS B058346 2,4-Dichlorothieno[3,4-B]pyridine CAS No. 124555-08-4

2,4-Dichlorothieno[3,4-B]pyridine

Cat. No.: B058346
CAS No.: 124555-08-4
M. Wt: 204.08 g/mol
InChI Key: FQUFDTRWWODFNI-UHFFFAOYSA-N
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Description

Structural Context within the Thienopyridine Chemical Family

The thienopyridine family comprises six distinct isomers, each characterized by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net These isomers are thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. researchgate.net The parent compound, thieno[3,4-b]pyridine, consists of a thiophene ring fused at its 3- and 4-positions to the 'b' face of a pyridine ring. nih.gov

2,4-Dichlorothieno[3,4-b]pyridine is a derivative of this specific isomer, featuring chlorine atoms at the 2- and 4-positions of the pyridine ring. This substitution pattern is crucial to its synthetic utility. The pyridine ring's inherent electron-deficient nature is further enhanced by the inductive effect of the two chlorine atoms, making the chlorinated positions susceptible to nucleophilic attack.

Table 1: Structural and Chemical Data for Thieno[3,4-b]pyridine

PropertyValue
IUPAC Name thieno[3,4-b]pyridine
Molecular Formula C₇H₅NS
Molecular Weight 135.19 g/mol
CAS Number 271-06-7

Data sourced from PubChem CID 13769913 nih.gov

Historical Perspectives and Initial Investigations of Thieno[3,4-b]pyridines

The study of thienopyridines dates back to the early 20th century, with the first mention of thieno[2,3-b]pyridines appearing in 1913. researchgate.net Much of the early research focused on the thieno[2,3-b] and thieno[3,2-b] isomers due to the significant biological activities exhibited by their derivatives. researchgate.netacs.orgacs.org In contrast, the thieno[3,4-b] and thieno[3,4-c] isomers were less explored in the initial decades of thienopyridine research. researchgate.net

The synthesis of the thieno[3,4-b]pyridine core and its oxygenated analogues laid the groundwork for later derivatization. Early synthetic strategies often involved the construction of the fused ring system from appropriately substituted thiophene or pyridine precursors. These foundational studies were instrumental in providing access to the core scaffold, paving the way for the development of halogenated derivatives like this compound.

Significance of Dichlorination in the Thieno[3,4-b]pyridine Scaffold for Synthetic Utility

The introduction of two chlorine atoms at the 2- and 4-positions of the thieno[3,4-b]pyridine scaffold is a pivotal feature that underpins its importance in synthetic chemistry. These chlorine atoms serve as excellent leaving groups, facilitating a wide range of nucleophilic substitution reactions. This reactivity allows for the selective introduction of various functional groups at these positions, making this compound a highly versatile intermediate.

Research has shown that the nucleophilic substitution reactions of chlorothieno[3,4-b]pyridines can proceed readily. For instance, the reaction of this compound with one equivalent of a nucleophile like methoxide (B1231860) can lead to a mixture of both the 2- and 4-monosubstituted products, highlighting the reactivity of both positions. This dual reactivity offers a pathway to a diverse array of disubstituted thieno[3,4-b]pyridine derivatives, which are of interest in the development of new materials and potential therapeutic agents. The ability to be readily modified makes this compound a valuable starting material for creating libraries of complex molecules for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124555-08-4

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

2,4-dichlorothieno[3,4-b]pyridine

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1-3H

InChI Key

FQUFDTRWWODFNI-UHFFFAOYSA-N

SMILES

C1=C(C2=CSC=C2N=C1Cl)Cl

Canonical SMILES

C1=C(C2=CSC=C2N=C1Cl)Cl

Synonyms

2,4-DICHLOROTHIENO[3,4-B]PYRIDINE

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichlorothieno 3,4 B Pyridine and Analogous Thienopyridine Systems

Precursor Compound Synthesis Strategies for the Thieno[3,4-b]pyridine Core

The construction of the fundamental thieno[3,4-b]pyridine heterocyclic system is paramount and can be approached by forming either the thiophene (B33073) or the pyridine (B92270) ring first. Several classical and modern synthetic reactions are instrumental in creating these precursors.

A primary route to thieno-fused heterocycles begins with a pre-formed, appropriately substituted thiophene. The Gewald aminothiophene synthesis is a powerful and common method for creating polysubstituted 2-aminothiophenes, which are versatile precursors for building adjacent rings. wikipedia.orgderpharmachemica.comarkat-usa.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine, triethylamine). wikipedia.orgorganic-chemistry.org The resulting 2-aminothiophene can then undergo cyclization with appropriate reagents to form the fused pyridine ring.

Another key strategy for forming the thiophene ring is the Thorpe-Ziegler reaction . This method involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to yield an enamine, which upon hydrolysis gives a cyclic ketone. researchgate.netwikipedia.org For thienopyridine synthesis, this typically involves the reaction of a pyridine derivative bearing a cyanomethylthio group, which cyclizes to form the fused 3-aminothiophene ring. researchgate.netresearchgate.net The reaction conditions can be varied, with bases like potassium hydroxide (B78521) or sodium ethoxide being commonly employed. researchgate.net

Conversely, the synthesis can commence from a pyridine derivative. For the specific case of 2,4-Dichlorothieno[3,4-b]pyridine, a logical precursor is Thieno[3,4-b]pyridine-2,4-dione or its tautomer, 2,4-Dihydroxythieno[3,4-b]pyridine . While direct synthesis of this specific intermediate is not widely documented, analogous syntheses of 2,4-dihydroxypyridines are known, for instance, by heating 4,6-dihydroxynicotinic acid derivatives with phosphoric acid. google.comgoogle.com Once the pyridinedione is formed, the thiophene ring can be constructed on its periphery.

The following table summarizes common precursor synthesis strategies.

Table 1: Key Synthetic Reactions for Thienopyridine Precursors

Reaction Name Description Starting Materials Example Product Type
Gewald Reaction A one-pot condensation to form a polysubstituted 2-aminothiophene ring. wikipedia.orgarkat-usa.org Ketone/Aldehyde, α-Cyanoester, Sulfur 2-Aminothiophene
Thorpe-Ziegler Reaction An intramolecular, base-catalyzed cyclization of a dinitrile to form a cyclic enamine/ketone. researchgate.netwikipedia.org Dinitrile compound Cyclic β-enamino nitrile

| Pyridine Ring Formation | Cyclocondensation reactions to build a pyridine or pyridone ring. | Enamino esters, α,β-unsaturated ketones | Pyridone/Dihydropyridone |

Regioselective Chlorination Procedures for Thienopyridine Ring Systems

The conversion of the precursor, likely a Thieno[3,4-b]pyridine-2,4-dione , into the target compound, This compound , is achieved through a regioselective chlorination reaction. The tautomeric nature of the precursor (existing in dione (B5365651) and dihydroxy forms) allows the hydroxyl or oxo groups to be replaced by chlorine atoms.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . nih.gov This procedure is standard for converting hydroxy-substituted azaheterocycles (like pyridinones, pyrimidinones, and quinolinones) into their corresponding chloro derivatives. researchgate.net The reaction is typically carried out by heating the precursor in an excess of neat phosphorus oxychloride under reflux conditions. nih.gov In some cases, a co-solvent like sulfolane (B150427) or the addition of a catalytic amount of an organic base (e.g., dimethylaniline, pyridine) or dimethylformamide (DMF) can be used to facilitate the reaction, sometimes allowing for lower temperatures (70-75°C). researchgate.net The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can also be employed to enhance reactivity.

The general reaction is as follows: Thieno[3,4-b]pyridine-2,4-dione + POCl₃ (excess) → this compound

After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure, and the reaction mixture is carefully quenched by pouring it onto ice water. The solid product can then be isolated by filtration.

Advanced Synthetic Approaches and Process Optimization Studies

To improve efficiency, yield, and environmental footprint, modern synthetic methodologies have been applied to the synthesis of thienopyridine systems.

Microwave-assisted synthesis has been shown to be beneficial for reactions like the Gewald synthesis, significantly reducing reaction times from hours to minutes while improving yields. derpharmachemica.com This high-speed, efficient approach is a key part of process optimization.

Solid-supported synthesis represents another advanced approach, where one of the reactants is attached to a polymer support. This can simplify purification, as the product can be cleaved from the support after the reaction, leaving impurities behind. This has been applied to the Gewald reaction for the creation of thiophene libraries. organic-chemistry.org

Catalysis plays a crucial role in optimization. The use of specific catalysts can improve reaction rates and selectivity. For instance, Lewis acids like zirconium tetrachloride (ZrCl₄) have been used to catalyze the cyclization step in the formation of pyrazolopyridines from α,β-unsaturated ketones and aminopyrazoles, showcasing an efficient one-pot method. mdpi.com Metal-free denitrogenative transformation reactions have also been developed as a novel strategy for synthesizing thieno[2,3-c]pyridine (B153571) derivatives under mild conditions. nih.gov

Mechanistic Investigations of Chlorination Reactions in Fused Heterocycles

The mechanism of both the core synthesis and the subsequent chlorination are subjects of detailed chemical investigation.

Ring Formation Mechanisms:

Gewald Reaction: The mechanism is initiated by a Knoevenagel condensation between the starting ketone/aldehyde and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to form a thiolate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Thorpe-Ziegler Reaction: This reaction proceeds via a base-catalyzed intramolecular nucleophilic attack of a carbanion, generated from one nitrile group, onto the carbon of the second nitrile group within the same molecule. This forms a cyclic imine, which then tautomerizes to the more stable enamine. wikipedia.orgyoutube.com

Chlorination Mechanism with POCl₃: The conversion of a pyridone/dione to a chloropyridine using POCl₃ is a well-understood process. The mechanism involves the following key steps:

Activation of the Carbonyl: The oxygen atom of the pyridone tautomer attacks the electrophilic phosphorus atom of POCl₃.

Formation of a Phosphate (B84403) Ester Intermediate: This initial attack, followed by the loss of a chloride ion, forms a chlorophosphate ester intermediate. This effectively transforms the hydroxyl group into an excellent leaving group. masterorganicchemistry.com

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or HCl generated in situ) then acts as a nucleophile, attacking the carbon atom at the position of the ester.

Elimination: The phosphate group is eliminated, and the aromaticity of the pyridine ring is restored, resulting in the final chlorinated product. nih.govrsc.org

Analytical Characterization Techniques for Synthesized Intermediates and Final Compounds

The structural elucidation of the synthesized intermediates and the final this compound product relies on a combination of modern spectroscopic and analytical techniques. These methods confirm the molecular structure, purity, and identity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the precise structure. ¹H NMR provides information on the number, environment, and connectivity of protons. For the thieno[3,4-b]pyridine core, characteristic signals for the protons on both the thiophene and pyridine rings would be expected. ¹³C NMR would show distinct signals for each carbon atom, with the carbons attached to chlorine atoms appearing at characteristic chemical shifts.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. A key feature in the mass spectrum would be the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For the precursor thieno[3,4-b]pyridine-2,4-dione, characteristic C=O (carbonyl) and N-H stretching bands would be prominent. Upon chlorination to the final product, these bands would disappear, and new bands corresponding to C-Cl vibrations would appear.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Cl) in the compound, providing further confirmation of the empirical and molecular formula.

The table below outlines the expected analytical data for the characterization of this compound, based on data from analogous structures.

Table 2: Predicted Analytical Data for this compound

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the fused ring system.
¹³C NMR Resonances for aromatic carbons, with carbons bonded to chlorine appearing at specific downfield shifts.
Mass Spec. (MS) Molecular ion peak (M⁺) consistent with the formula C₇H₃Cl₂NS. Isotopic peaks at M+2 and M+4 confirming the presence of two chlorine atoms.

| IR Spectroscopy | Absence of O-H, N-H, and C=O stretches. Presence of aromatic C-H and C=C/C=N stretching, and C-Cl stretching vibrations. |


Chemical Reactivity and Functional Group Transformations of 2,4 Dichlorothieno 3,4 B Pyridine

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The pyridine (B92270) ring in the thieno[3,4-b]pyridine system is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the fused thiophene (B33073) ring and the two chlorine substituents. This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, where the chlorine atoms serve as excellent leaving groups.

Regioselectivity of Substitution at C2 and C4 Positions

Nucleophilic attack on dichlorinated pyridine and related heterocyclic systems is a well-documented phenomenon. youtube.comyoutube.com The regioselectivity of this substitution—whether the incoming nucleophile replaces the chlorine at the C2 or C4 position—is a critical aspect of its synthetic utility. In pyridine-based systems, nucleophilic attack is favored at the positions ortho (C2) and para (C4) to the ring nitrogen. nih.govliverpool.ac.ukyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic Meisenheimer intermediate formed during the reaction. nih.govliverpool.ac.uk

For 2,4-dihalo-substituted pyridines and analogous systems like 2,4-dichloroquinazolines, substitution often occurs preferentially at the C4 position. youtube.comrsc.org This can be attributed to Frontier Molecular Orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the more electrophilic site for nucleophilic attack. youtube.comrsc.orgyoutube.com However, this selectivity is not absolute and can be influenced by several factors:

Nature of the Nucleophile: Stronger, harder nucleophiles may favor one position, while softer nucleophiles might exhibit different selectivity.

Substituents on the Ring: Electron-donating or withdrawing groups elsewhere on the thienopyridine skeleton can alter the electronic distribution and thus the relative reactivity of the C2 and C4 positions. youtube.com For instance, in 2,4-dichloropyrimidines, an electron-donating group at C6 can reverse the typical C4 selectivity, favoring substitution at C2. youtube.com

Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all modulate the regiochemical outcome of the substitution. illinois.edu

In many cases, sequential substitution is possible, allowing for the stepwise introduction of two different nucleophiles. Typically, the first substitution occurs under milder conditions at the more reactive C4 position, followed by a second substitution at the C2 position under more forcing conditions.

Kinetic and Thermodynamic Aspects of Nucleophilic Pathways

The mechanism of nucleophilic aromatic substitution on 2,4-Dichlorothieno[3,4-b]pyridine is analogous to a bimolecular (SN2-like) process, typically following second-order kinetics. researchgate.netresearchgate.net The reaction rate is dependent on the concentration of both the thienopyridine substrate and the nucleophile. researchgate.net

The reaction proceeds via a two-step addition-elimination mechanism:

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon at either C2 or C4, breaking the aromaticity of the pyridine ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov This step is generally the slowest and thus the rate-determining step of the reaction. nih.govresearchgate.net

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Electrophilic Aromatic Substitution on Thiophene and Pyridine Moieties

The reactivity of this compound towards electrophiles is dichotomous. The pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further intensified by the two chloro-substituents and the potential for the nitrogen to be protonated or coordinate with a Lewis acid catalyst under typical SEAr conditions, making substitution on the pyridine moiety nearly impossible.

In contrast, the thiophene ring is an electron-rich five-membered heterocycle that is generally more susceptible to electrophilic attack than benzene. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are expected to occur exclusively on the thiophene portion of the molecule. Within the thieno[3,4-b]pyridine system, the available positions for substitution are C5 and C7. The precise regioselectivity of such a reaction would be determined by the directing effects of the fused pyridine ring and the sulfur atom, as well as any steric hindrance. Studies on related thieno[3,4-b]pyridine systems have shown that electrophilic bromination can proceed, though reactivity can be sensitive to other substituents on the ring system.

Oxidative Transformations of the Thiophene Ring and Nitrogen Heterocycle

The this compound scaffold possesses two primary sites susceptible to oxidation: the sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring. The outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

S-Oxidation: Treatment with controlled amounts of a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can lead to the formation of the corresponding Thieno[3,4-b]pyridine-S-oxide (a sulfoxide). Further oxidation under more vigorous conditions can yield the Thieno[3,4-b]pyridine-S,S-dioxide (a sulfone). These transformations can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation: The pyridine nitrogen can also be oxidized to form the corresponding Thieno[3,4-b]pyridine-N-oxide . This transformation alters the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

In some cases, oxidative dimerization of related thienopyridine derivatives has been observed, leading to complex polyheterocyclic structures.

Reduction and Hydrogenation Methodologies

Reduction of the this compound system can be directed at either the heterocyclic rings or the chloro substituents.

Catalytic Hydrogenation of the Heterocyclic Core: The complete saturation of the thieno[3,4-b]pyridine ring system can be achieved through catalytic hydrogenation. This process typically requires a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium-based catalysts, under a hydrogen atmosphere. Such reactions reduce the pyridine ring to a piperidine (B6355638) and the thiophene ring to a tetrahydrothiophene, yielding a saturated bicyclic amine. The hydrogenation of heteroaromatic rings can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the heteroatoms. Consequently, these reactions often require elevated pressures and temperatures. The stereochemical outcome is typically a syn-addition of hydrogen atoms to the faces of the rings adsorbed on the catalyst surface. youtube.com

Selective Dehalogenation: It is also possible to selectively remove one or both of the chlorine atoms without reducing the aromatic rings. This can be achieved through catalytic hydrogenolysis (e.g., using H₂ gas, Pd/C, and a base like triethylamine (B128534) or magnesium oxide to neutralize the HCl byproduct) or by using other reducing agents. This process, known as hydrodehalogenation, replaces the C-Cl bonds with C-H bonds, providing access to mono-chloro or fully de-chlorinated thieno[3,4-b]pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions for Diversification

The two chlorine atoms on the this compound core serve as excellent handles for diversification through metal-catalyzed cross-coupling reactions. These powerful C-C and C-heteroatom bond-forming reactions allow for the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the dichlorothienopyridine with various boronic acids or boronate esters. By analogy with 2,4-dichloropyridine (B17371) systems, a regioselective coupling is often achievable. The first coupling typically occurs at the more reactive C4 position, allowing for the isolation of a 4-aryl-2-chlorothieno[3,4-b]pyridine intermediate. A subsequent, often more forcing, Suzuki coupling can then be performed at the C2 position to introduce a second, different aryl or vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to amino-substituted thienopyridines. Anilines, alkylamines, and various nitrogen-containing heterocycles can be coupled with the dichlorothienopyridine scaffold. Similar to Suzuki coupling, regioselectivity can often be controlled. Highly regioselective amination at the C2 position of 2,4-dichloropyridine has been reported, demonstrating that the "normal" C4 reactivity can be overturned with specific catalyst systems (e.g., certain phosphine (B1218219) ligands) and conditions. illinois.edu This allows for a programmed synthesis of either 2-amino-4-chloro or 4-amino-2-chloro intermediates, which can be further functionalized.

Other Cross-Coupling Reactions: Other valuable cross-coupling reactions can also be employed for diversification.

Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium (Grignard) reagents, respectively. They are particularly useful for installing alkyl groups or heteroaryl fragments that can be challenging to introduce via Suzuki coupling.

Sonogashira Coupling: This reaction introduces alkyne functionalities.

Stille Coupling: This involves organotin reagents.

The ability to perform these coupling reactions regioselectively makes this compound a powerful building block for constructing complex molecular architectures and libraries of compounds for various applications.

Table of Metal-Catalyzed Cross-Coupling Reactions for Diversification of this compound

Reaction TypeCatalyst/ReagentsBond FormedTypical Coupling PartnerKey Features
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-CAryl/Vinyl Boronic Acids or EstersTolerant of many functional groups; often C4 selective.
Buchwald-Hartwig AminationPd catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu)C-NPrimary/Secondary Amines, AnilinesSelectivity (C2 vs. C4) can be controlled by ligands and conditions. illinois.edu
Negishi CouplingPd or Ni catalystC-COrganozinc ReagentsGood for installing alkyl and heteroaryl groups.
Kumada CouplingPd or Ni catalystC-CGrignard Reagents (Organomagnesium)Effective for introducing alkyl and pyridyl groups.

Deuteriodeprotonation Studies and Reaction Rate Analysis

Deuteriodeprotonation, or H/D exchange, is a valuable technique for probing the kinetic and thermodynamic acidity of C-H bonds within a molecule. The rate of this exchange can provide insights into the stability of the corresponding carbanionic intermediate, which is influenced by factors such as hybridization, inductive effects, and resonance stabilization.

In the context of this compound, the positions most susceptible to deuteriodeprotonation under basic conditions are the protons on the thiophene and pyridine rings. The acidity of these protons is significantly influenced by the electron-withdrawing nature of the fused pyridine ring and the two chloro substituents.

Predicted Sites of Deuteriodeprotonation

Based on the general understanding of the electronic effects in thienopyridines and related heterocycles, the anticipated order of kinetic acidity for the C-H bonds in this compound is as follows:

Position 3: The proton at position 3 is expected to be the most acidic. Its proximity to the electron-withdrawing nitrogen atom in the pyridine ring and the adjacent sulfur atom in the thiophene ring contributes to the stabilization of the resulting carbanion.

Position 6: The proton at position 6 is likely the second most acidic. It is situated on the pyridine ring and is influenced by the electronegativity of the nitrogen atom.

Position 5: The proton at position 5 would be the least acidic among the ring protons due to its relative distance from the primary electron-withdrawing features.

It is important to note that these predictions are based on qualitative reasoning. Experimental determination of the pKa values would be necessary for a definitive assignment.

Reaction Rate Analysis: Nucleophilic Aromatic Substitution

The presence of two chlorine atoms on the electron-deficient thieno[3,4-b]pyridine ring system makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The rate of these reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric environment of the substitution site.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the attack of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. uci.edu

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Dichloro-heterocycles with Piperidine

CompoundSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
2,4-DichloropyrimidineEthanol201.3 x 10⁻²
2,4-DichloropyrimidineBenzene202.5 x 10⁻⁴
2,6-DichloropyridineDMSO1001.8 x 10⁻⁵

This table presents representative data for analogous compounds to illustrate the magnitude of rate constants in S_NAr reactions. The data is not for this compound.

The rate of substitution at the 2- and 4-positions of this compound is expected to be enhanced due to the electron-withdrawing nature of the fused thiophene-pyridine ring system. The relative reactivity of the C2-Cl versus the C4-Cl bond would depend on the relative stability of the corresponding Meisenheimer complex intermediates. Attack at the 4-position may be favored due to better delocalization of the negative charge onto the nitrogen atom of the pyridine ring.

Table 2: Predicted Relative Reactivity of Positions in this compound towards Nucleophilic Attack

Position of AttackStabilizing Features for Meisenheimer ComplexPredicted Relative Rate
C4Resonance stabilization involving the pyridine nitrogen.Faster
C2Inductive effect of the sulfur atom.Slower

This table is a qualitative prediction based on general principles of S_NAr reactions on heterocyclic systems.

Kinetic studies involving varying the concentration of the nucleophile and the substrate would be expected to show second-order kinetics, consistent with a bimolecular rate-determining step. libretexts.orgyoutube.com The activation parameters, such as the enthalpy and entropy of activation, could be determined by measuring the reaction rate at different temperatures. These parameters would provide further insight into the transition state of the reaction.

Structure Activity Relationship Sar Studies of 2,4 Dichlorothieno 3,4 B Pyridine Derivatives

Rational Design Principles for Modulating Biological Activity

The rational design of biologically active molecules from a starting scaffold like 2,4-Dichlorothieno[3,4-b]pyridine would hypothetically involve several key principles, largely guided by the intended biological target.

Target-Centric Design: The primary approach would be to understand the three-dimensional structure of the biological target, such as the active site of an enzyme or a receptor binding pocket. Molecular docking simulations would be employed to predict how the thieno[3,4-b]pyridine core and its potential substituents could interact with key amino acid residues. For instance, the nitrogen atom of the pyridine (B92270) ring could act as a hydrogen bond acceptor, a feature commonly exploited in kinase inhibitors. nih.gov

Scaffold Hopping: In the absence of a known target, or to discover novel activities, a scaffold hopping strategy could be employed. This involves replacing a known active core with the thieno[3,4-b]pyridine scaffold while maintaining the key pharmacophoric features. The dichloro substitution at the 2 and 4 positions provides reactive handles for introducing a variety of functional groups, making it a versatile starting point for creating a diverse chemical library for screening.

Bioisosteric Replacement: The thienopyridine nucleus itself can be considered a bioisostere of other important bicyclic systems like quinazoline (B50416) or purine, which are prevalent in many approved drugs. This principle would guide the design of derivatives that mimic the shape, size, and electronic properties of known active compounds.

Influence of Substituent Variations on Mechanistic Efficacy

The two chlorine atoms on the this compound core are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The nature and position of these substituents would be expected to have a profound impact on the mechanistic efficacy of the resulting derivatives.

The table below illustrates hypothetical variations and their potential impact on biological activity, based on general principles observed in related heterocyclic compounds.

Position of SubstitutionSubstituent TypePotential Impact on Biological Activity
C2Small alkyl aminesMay improve solubility and provide hydrogen bond donors.
C2Aryl aminesCould introduce pi-stacking interactions with the target protein.
C4Bulky hydrophobic groupsMay target hydrophobic pockets within the active site.
C4Chiral aminesCould introduce stereospecific interactions, leading to improved potency and selectivity.

Conformational and Stereochemical Considerations in Derivative Design

The thieno[3,4-b]pyridine core is a planar bicyclic system. However, the introduction of substituents, particularly at the 2- and 4-positions, can introduce conformational flexibility and stereochemical complexity that are critical for biological activity.

Rotatable Bonds: When aryl or other extended groups are introduced, the torsional angles of the rotatable bonds connecting them to the core become important. The preferred conformation for binding to a biological target may not be the lowest energy conformation in solution. Conformational analysis, using computational methods, would be essential to understand the spatial arrangement of the key interacting groups.

Stereochemistry: The introduction of chiral centers, for example through the use of chiral amines or alcohols as substituents, would result in enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different biological activities and metabolic profiles. Therefore, the synthesis of stereochemically pure derivatives and their separate biological evaluation would be a critical step in the drug discovery process. For instance, in other heterocyclic series, a specific stereoisomer has often been found to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects.

Applications of 2,4 Dichlorothieno 3,4 B Pyridine in Mechanistic Drug Discovery Research

Role as a Key Synthetic Intermediate for Pharmacologically Active Scaffolds

The presence of two chlorine atoms on the pyridine (B92270) ring of 2,4-Dichlorothieno[3,4-b]pyridine suggests its potential as a reactive intermediate. In synthetic chemistry, such dichloro-heterocycles are valuable precursors, as the chlorine atoms can be sequentially or simultaneously replaced by other functional groups through nucleophilic substitution reactions. This allows for the construction of diverse molecular libraries for screening against various biological targets.

While related dichlorinated thieno-fused pyrimidines, such as 2,4-Dichlorothieno[3,2-d]pyrimidine, are well-documented as active intermediates in the synthesis of compounds for new antitumor medications, specific examples detailing the use of this compound for creating pharmacologically active scaffolds are not extensively reported in peer-reviewed literature. chemicalbook.com The research focus has predominantly been on other isomers within the thienopyridine and thienopyrimidine families.

Exploration of Receptor Modulation Mechanisms

The investigation of how small molecules modulate the function of cellular receptors is a cornerstone of drug discovery. This often involves synthesizing derivatives of a core scaffold to understand structure-activity relationships (SAR).

Investigations into MC4 Receptor Antagonism

The melanocortin-4 (MC4) receptor is a critical target in the regulation of energy homeostasis and appetite, making its antagonists potential therapeutic agents for conditions like cachexia (involuntary weight loss). A review of the scientific literature indicates that while various small molecule classes, such as imidazole-based compounds, have been investigated as MC4 receptor antagonists, there are no specific studies published that describe the synthesis or investigation of this compound derivatives for this purpose. nih.gov

Enzyme Inhibition Studies and Binding Mechanisms

Targeting enzymes is another major strategy in drug development. The thienopyridine scaffold, in its various isomeric forms, has been explored for its potential to inhibit several key enzyme classes.

Kinase Inhibitory Mechanism Research

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of pharmaceutical research. Studies have identified various thienopyridine isomers as potent kinase inhibitors. For instance, the thieno[3,2-b]pyridine (B153574) scaffold has been described as an attractive template for highly selective inhibitors of underexplored protein kinases like Haspin. nih.gov Similarly, derivatives of thieno[2,3-b]pyridine (B153569) have been investigated as inhibitors of IκB kinase beta (IKK-β) and for their anti-proliferative activities. dntb.gov.ua

However, there is a lack of specific research in the published literature detailing the development or mechanistic study of kinase inhibitors derived directly from the This compound scaffold.

Phosphodiesterase Inhibition Mechanisms

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways, and their inhibitors are used to treat a range of conditions including asthma, COPD, and cardiovascular diseases. The search for novel PDE inhibitors has led to the exploration of various heterocyclic structures. For example, complex fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and tested as potent phosphodiesterase IV (PDE4) inhibitors. nih.govresearchgate.net

Despite the activity of these related, more complex scaffolds, there are no specific reports on derivatives of This compound being investigated for their phosphodiesterase inhibition mechanisms.

Urea (B33335) Transporter Inhibition Mechanisms

Urea transporters (UTs) are membrane proteins involved in the urine concentrating mechanism, making them novel targets for diuretics that spare electrolytes. sci-hub.box Research in this area has led to the discovery of thienopyridine derivatives as potent UT inhibitors. researchgate.net Structure-activity relationship studies on thienoquinoline compounds led to the optimization and discovery of novel thienopyridine derivatives with specific urea transporter inhibitory activity. One study identified a promising preclinical candidate from this class that showed excellent inhibition of urea transporters and diuretic activity in rat models. sci-hub.boxresearchgate.net

While the broader class of thienopyridines shows significant promise in this area, the specific synthetic pathway from This compound to these active urea transporter inhibitors has not been explicitly detailed in the available research.

Antimicrobial Efficacy and Mode of Action Research

Antibacterial Action Pathways

No published studies were found detailing the antibacterial action pathways of this compound.

Antifungal Action Pathways

No published studies were found detailing the antifungal action pathways of this compound. While research into related structures like 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives has shown some antifungal activity, these findings are not directly applicable. mdpi.com

Antiproliferative and Apoptosis Induction Studies in Cellular Models

No specific studies on the antiproliferative and apoptosis-inducing effects of this compound in cellular models were identified. Research has been conducted on other isomers, such as thieno[2,3-b]pyridine derivatives, which have demonstrated cytotoxicity and apoptosis induction in various cancer cell lines, including cervical and prostate cancer. nih.govnih.gov However, these results are specific to the tested isomers and cannot be extrapolated to this compound.

Emerging Research Frontiers and Methodological Advancements for Thieno 3,4 B Pyridine Chemistry

The field of medicinal chemistry is witnessing a rapid evolution, driven by the need for more efficient, sustainable, and precise drug discovery and development processes. For heterocyclic scaffolds like thieno[3,4-b]pyridine, these advancements are opening up new avenues for therapeutic innovation. This section explores the emerging research frontiers and methodological breakthroughs that are shaping the future of thieno[3,4-b]pyridine chemistry, from environmentally friendly synthesis to the exploration of novel biological targets.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichlorothieno[3,4-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thienopyridine derivatives often involves cyclization or functionalization of preconstructed heterocyclic cores. For example, Pd/CuI-catalyzed direct C-H arylation has been successfully applied to pyrazolo[3,4-b]pyridine systems, yielding regioselective products under optimized conditions (e.g., PdCl₂(PPh₃)₂ catalyst, 77% yield) . Adapting this to this compound may require tailored catalysts and solvent systems (e.g., 1,2-dimethoxyethane or DMF) to accommodate sulfur-containing heterocycles. Chlorination steps, such as using POCl₃ or other chlorinating agents, are critical for introducing chlorine substituents at the 2- and 4-positions. Reaction temperature (e.g., reflux vs. room temperature) and stoichiometry must be optimized to minimize byproducts like over-chlorinated species .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound derivatives?

  • Methodological Answer : Advanced 1D and 2D NMR techniques are essential for resolving structural ambiguities. For example, ¹H-¹³C HMBC and COSY experiments can clarify coupling patterns between the thiophene and pyridine rings, while DEPT-135 helps distinguish CH₂/CH₃ groups in substituents . Chlorine atoms induce deshielding effects, shifting proton signals downfield; integrating these shifts with computational tools (e.g., DFT calculations) enhances assignment accuracy. Deuterated solvents like DMSO-d₆ or CDCl₃ are preferred for solubility and signal resolution .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound in kinase inhibition?

  • Methodological Answer : SAR studies should systematically vary substituents (e.g., replacing chlorine with electron-withdrawing or donating groups) and assess inhibitory potency against targets like EGFR or JAK1/2/3. For example, chloro substituents at the 2- and 4-positions in thienopyridine enhance steric and electronic interactions with kinase ATP-binding pockets, as evidenced by IC₅₀ values in enzymatic assays . Parallel molecular docking and MD simulations can predict binding modes, while in vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) validate selectivity .

Q. What catalytic systems are reported for C-H functionalization in thienopyridine derivatives, and how do they compare in efficiency?

  • Methodological Answer : Transition-metal catalysis (e.g., Pd, Cu) is widely used for C-H activation. For pyrazolo[3,4-b]pyridines, PdCl₂(PPh₃)₂ enables γ-C-H arylation with high regioselectivity (77% yield), but thienopyridines may require ligand modifications (e.g., bidentate ligands like dppp) to stabilize metal-thiophene interactions . Copper(I) iodide co-catalysts improve efficiency in Ullmann-type couplings for introducing aryl/heteroaryl groups. Comparative studies should evaluate turnover frequency, functional group tolerance, and scalability .

Q. How do computational methods like DFT assist in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, electron-deficient regions near chlorine atoms guide functionalization strategies (e.g., SNAr reactions). QSPR models correlate calculated dipole moments or polarizabilities with solubility or bioavailability, aiding drug design . MD simulations further assess protein-ligand stability in kinase binding pockets .

Safety and Handling Considerations

  • Key Notes :
    • Chlorinated heterocycles like this compound require strict handling protocols: use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis .
    • Waste disposal must comply with environmental regulations; halogenated byproducts should be segregated and treated by licensed facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.